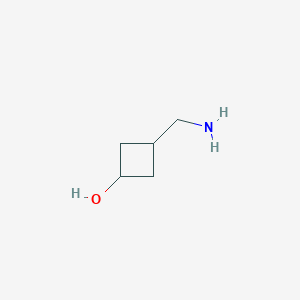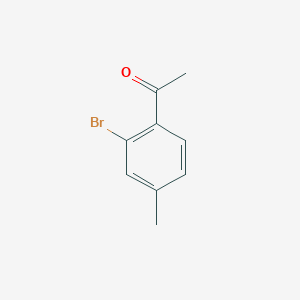
4-(2-(叔丁基氨基)-1-羟基乙基)-2-(5-(2-(叔丁基氨基)-1-羟基乙基)-2-羟基苄基)-6-(羟甲基)苯酚
描述
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(5-(2-(tert-butylamino)-1-hydroxyethyl)-2-hydroxybenzyl)-6-(hydroxymethyl)phenol is a useful research compound. Its molecular formula is C26H40N2O5 and its molecular weight is 460.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(5-(2-(tert-butylamino)-1-hydroxyethyl)-2-hydroxybenzyl)-6-(hydroxymethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(5-(2-(tert-butylamino)-1-hydroxyethyl)-2-hydroxybenzyl)-6-(hydroxymethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗氧化性能和DNA保护
包括4-(2-(叔丁基氨基)-1-羟基乙基)-2-(5-(2-(叔丁基氨基)-1-羟基乙基)-2-羟基苄基)-6-(羟甲基)苯酚衍生物在内的酚基曼尼希碱系列化合物已被用作抗氧化剂。这些化合物已显示出在保护DNA免受紫外线诱导损伤方面的功效,表明它们在需要DNA稳定性和保护免受紫外线辐射影响的领域可能有用(Buravlev, Chukicheva, & Kutchin, 2016)。
分子结构和反应性分析
使用傅里叶变换红外光谱(FT-IR)、拉曼光谱和密度泛函理论(DFT)计算对这种化合物的分子结构和反应性进行了深入研究。这些研究有助于理解分子的化学选择性和反应位点,这对化学合成和材料科学中的应用至关重要(Gangadharan, 2022)。
立体选择性羟基化应用
已在人类肝微粒体中研究了类似化合物的立体选择性羟基化。了解这类化合物的代谢途径和立体选择性转化对它们在药理学和生物化学研究中的潜在用途至关重要(Norén, Strömberg, Ericsson, & Lindeke, 1989)。
复杂金属化合物的合成和表征
这种化合物已参与合成和表征各种金属配合物,为分子结构和键合特性提供了见解。这些研究对于无机化学和材料科学领域至关重要,有助于开发新材料和催化剂(Back, Rossini Kopp, Manzoni de Oliveira, & Piquini, 2012)。
荧光检测方法
该化合物已用于开发用于测定某些物质的敏感荧光方法。这种应用在分析化学中对于检测和定量化各种样品中的化学物质具有重要意义(Oliva, Olsina, & Masi, 2005)。
作用机制
Target of Action
Albuterol Dimer, also known as Salbutamol Dimer, primarily targets the beta-2 adrenergic receptors . These receptors are predominantly found in the lungs, specifically on the smooth muscle cells lining the bronchial passages. The beta-2 adrenergic receptors play a crucial role in regulating bronchial muscle tone and lung secretions .
Mode of Action
Albuterol Dimer acts as an agonist at the beta-2 adrenergic receptors . It binds to these receptors and activates them, mimicking the action of the body’s natural neurotransmitters, adrenaline, and noradrenaline. This activation leads to a cascade of biochemical reactions that result in the relaxation of the smooth muscles in the airways . This action helps to open up the airways and improve airflow, thereby alleviating symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Biochemical Pathways
Upon activation of the beta-2 adrenergic receptors, a biochemical pathway involving the production of cyclic adenosine monophosphate (cAMP) is triggered . The increase in cAMP levels leads to the relaxation of bronchial smooth muscles and inhibition of release of mediators of immediate hypersensitivity from cells, especially mast cells . This process ultimately results in the dilation of the bronchial passages .
Pharmacokinetics
The pharmacokinetics of Albuterol Dimer involves its absorption, distribution, metabolism, and excretion (ADME). After inhalation, Albuterol Dimer is rapidly absorbed into the systemic circulation . It is metabolized in the liver to an inactive sulfate . The majority of the drug is excreted in the urine, with a smaller amount excreted in the feces . The onset of action of the inhaled version is typically within 15 minutes and lasts for two to six hours .
Result of Action
The primary result of Albuterol Dimer’s action is the relaxation of airway smooth muscle , leading to bronchodilation . This helps to alleviate symptoms such as wheezing, shortness of breath, and chest tightness in conditions like asthma and COPD . It also prevents exercise-induced bronchospasms .
Action Environment
The action of Albuterol Dimer can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s overall health status, and genetic factors can all impact the drug’s efficacy and stability . It’s also worth noting that the drug’s effectiveness can be affected by the proper use of the inhaler device, as incorrect use can lead to reduced drug delivery to the lungs .
属性
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-[[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]methyl]-6-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2O5/c1-25(2,3)27-13-22(31)16-7-8-21(30)17(9-16)10-19-11-18(12-20(15-29)24(19)33)23(32)14-28-26(4,5)6/h7-9,11-12,22-23,27-33H,10,13-15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTPUUFMIIQKAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CC2=C(C(=CC(=C2)C(CNC(C)(C)C)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149222-15-1 | |
| Record name | 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(5-(2-(tert-butylamino)-1-hydroxyethyl)-2-hydroxybenzyl)-6-(hydroxymethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149222151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(1,1-Dimethylethyl)amino]-1-[3-[[5-[2-[(1,1dimethylethyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]methyl]-4-hydroxy-5-(hydroxymethyl)phenyl]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-(TERT-BUTYLAMINO)-1-HYDROXYETHYL)-2-(5-(2-(TERT-BUTYLAMINO)-1-HYDROXYETHYL)-2-HYDROXYBENZYL)-6-(HYDROXYMETHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9236738J4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the main focus of the research paper "Synthesis of a salbutamol dimer"?
A1: The paper focuses on describing the synthetic procedure used to create a dimer of the drug salbutamol, specifically 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(5-(2-(tert-butylamino)-1-hydroxyethyl)-2-hydroxybenzyl)-6-(hydroxymethyl)phenol. []
Q2: Does the paper discuss the pharmacological properties of the synthesized salbutamol dimer?
A2: No, the paper does not provide any information on the pharmacological properties, such as target interaction, activity, or toxicity of the synthesized salbutamol dimer. It primarily focuses on the chemical synthesis aspect. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4,6-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B173706.png)









